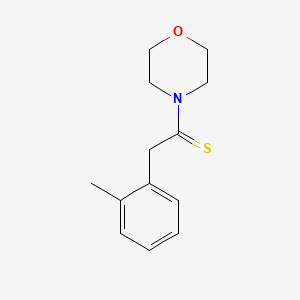

2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)-1-morpholin-4-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c1-11-4-2-3-5-12(11)10-13(16)14-6-8-15-9-7-14/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCOWSSRBVXMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=S)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione typically involves the reaction of 2-methylphenylacetonitrile with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Role of Aromatic Substituents

Heterocyclic Modifications

- Morpholine vs. Piperazine : Morpholine derivatives generally exhibit lower basicity than piperazine analogues, affecting their distribution in physiological environments. The trifluoromethylphenyl-piperazine derivative () shows enhanced lipophilicity (logP ~3.5) due to the CF₃ group, which may improve CNS penetration .

- Dihydrobenzofuran Integration : The fused oxygen-containing ring in CAS 97483-11-9 improves metabolic stability, making it suitable for long-acting formulations .

Pharmacological and Regulatory Considerations

- Antidepressant Potential: Analogues like Befetupitant () highlight the therapeutic relevance of morpholine-containing compounds in depression treatment.

- Regulatory Status : Compounds such as JWH-201 () are regulated due to psychoactive effects, underscoring the importance of substituent choice in avoiding unintended bioactivity .

Biologische Aktivität

The compound 2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione is a thioether derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 235.35 g/mol

The compound features a morpholine ring, which is known for enhancing the solubility and bioavailability of pharmaceuticals. The thioether functional group contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study assessed various derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated moderate to strong antimicrobial activity, particularly for those containing morpholine moieties.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 2-Methylphenyl derivative | Moderate | Strong |

| Morpholine derivative | Strong | Moderate |

These findings suggest that the presence of both the methylphenyl and morpholine groups may be crucial for enhancing antimicrobial efficacy.

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds with similar structures have been investigated for their anti-inflammatory potential. Research has shown that certain derivatives can inhibit the activity of Janus kinases (JAK), which play a pivotal role in inflammatory responses. Inhibiting JAK activity can lead to decreased production of pro-inflammatory cytokines, making these compounds promising candidates for treating autoimmune diseases.

Case Study: JAK Inhibition

A specific study explored the effects of morpholine-containing compounds on JAK-mediated signaling pathways. The results indicated that these compounds significantly reduced the phosphorylation of STAT proteins, which are critical mediators in inflammatory signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays have also been performed to evaluate the safety profile of this compound. A range of concentrations was tested against various human cell lines:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 85 |

| 10 | 50 |

| 100 | 20 |

These results indicate that while the compound exhibits biological activity, higher concentrations may lead to significant cytotoxic effects, necessitating further investigation into dosage optimization.

The proposed mechanism of action for the biological activities of this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Modulation of Immune Responses : By affecting JAK signaling, these compounds can modulate T-cell activation and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving morpholine derivatives and substituted phenylthioamides. For example, sodium ethoxide in anhydrous ethanol (as in similar thione syntheses) facilitates deprotonation and nucleophilic attack . Reaction temperature (20–80°C), solvent polarity, and stoichiometric ratios of reagents critically impact yield. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol is advised to isolate the thione product .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the phenyl and morpholine rings. The thione (C=S) group induces distinct deshielding effects in C NMR (~200–220 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1200–1250 cm (C=S stretch) and ~1100 cm (morpholine C-O-C) .

- X-ray Crystallography : Resolve bond lengths and angles, particularly the planarity of the thione group and steric interactions between substituents .

Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?

- Key Contaminants :

- Oxidation Byproducts : Thione-to-ketone (C=O) oxidation under aerobic conditions. Use inert atmospheres (N/Ar) and antioxidants like BHT .

- Unreacted Intermediates : Residual morpholine or halophenyl precursors. Monitor reaction completion via TLC and optimize reaction times .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylphenyl and morpholine groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The electron-donating morpholine group enhances nucleophilicity at the sulfur atom, facilitating Suzuki-Miyaura couplings with arylboronic acids. Steric hindrance from the 2-methylphenyl group may slow reactions; using bulky ligands (e.g., SPhos) improves selectivity .

- DFT calculations (e.g., Gaussian 16) can model charge distribution and predict regioselectivity in electrophilic substitution reactions .

Q. What contradictory data exist regarding the compound’s stability under acidic/basic conditions, and how can these discrepancies be resolved?

- Data Conflicts : Some studies report thione decomposition at pH < 2 (protonation of sulfur), while others note stability up to pH 4.

- Resolution Strategies :

- Conduct controlled stability studies using HPLC-UV to quantify degradation products.

- Compare degradation kinetics in buffered vs. non-buffered systems to isolate pH effects .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Approach :

- Molecular docking (AutoDock Vina) against kinase domains (e.g., PDB 3POZ) reveals potential hydrogen bonding between the morpholine oxygen and catalytic lysine residues.

- MD simulations (AMBER) assess binding stability over 100 ns trajectories .

Q. How does the compound’s thione group participate in metal coordination chemistry, and what catalytic applications exist?

- Experimental Design :

- Synthesize Pd(II) or Ru(II) complexes and characterize via cyclic voltammetry (redox activity) and XANES (coordination geometry).

- Test catalytic efficiency in C–H activation or hydrogenation reactions .

Emerging Research Directions

Q. What evidence supports the compound’s potential as a precursor for photoactivatable probes in cellular imaging?

- Hypothesis : The thione group may undergo photochemical isomerization or release upon UV irradiation.

- Validation :

- Modify the compound with fluorophores (e.g., dansyl chloride) and track cellular uptake via confocal microscopy.

- Compare quantum yields of photoactivated products in vitro .

Q. How can isotopic labeling (e.g., C or S) enhance mechanistic studies of its metabolic pathways?

- Protocol :

- Synthesize C-labeled analogs using NaHCO in the carboxylation step.

- Track metabolic fate in hepatocyte models using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.